

spectroscopic data of 1,4-Dioxane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,4-Dioxane

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An In-depth Technical Guide to the Spectroscopic Data of 1,4-Dioxane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,4-Dioxane** (CAS: 123-91-1). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and analytical characterization. This document presents quantitative data in structured tables, details common experimental protocols, and illustrates the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its high molecular symmetry, **1,4-Dioxane** exhibits a remarkably simple NMR spectrum. In its stable chair conformation, all protons and all carbon atoms are chemically and magnetically equivalent, leading to a single resonance peak in both ^1H and ^{13}C NMR spectra.^[1]^[2]

^1H NMR Data

The ^1H NMR spectrum of **1,4-Dioxane** is characterized by a single sharp singlet, as the chemical environment for all eight protons is identical.^[1] Consequently, there is no spin-spin coupling between adjacent protons.^[1]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.7 ppm	Singlet	8H	-O-CH ₂ -CH ₂ -O-

Note: The chemical shift can vary slightly depending on the solvent used. The value of 3.69 ppm is commonly cited for samples dissolved in deuterated chloroform (CDCl₃).[\[1\]](#)

¹³C NMR Data

Similar to the proton NMR, the ¹³C NMR spectrum shows only one signal, confirming the equivalence of the four carbon atoms in the ring.[\[2\]](#)

Chemical Shift (δ)	Assignment
~67 ppm	-O-CH ₂ -CH ₂ -O-

Note: The chemical shift is typically observed around 67 ppm in CDCl₃.[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-Dioxane** is dominated by strong absorptions corresponding to C-H and C-O-C bond vibrations. The region below 1500 cm⁻¹ provides a unique "fingerprint" for the molecule, resulting from complex vibrational modes of the entire structure.[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960, 2890	Strong	C-H Stretching
1457	Medium	CH ₂ Deformation (Scissoring)
1322	Medium	CH ₂ Wagging
1255	Medium	CH ₂ Twisting
1119	Strong	C-O-C Symmetric Stretching
1057	Strong	Ring Trigonal Deformation
889	Medium	C-C Stretching
872	Strong	C-O-C Asymmetric Stretching
Data compiled from multiple sources. [4] [5]		

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **1,4-Dioxane** produces a distinct fragmentation pattern useful for its identification.

Mass-to-Charge Ratio (m/z)	Relative Abundance	Assignment
88	High	$[\text{C}_4\text{H}_8\text{O}_2]^+$ (Molecular Ion, M^+)
58	High	$[\text{C}_2\text{H}_2\text{O}]^+ \cdot + \text{C}_2\text{H}_4$ (Loss of ethene)
43	Medium	$[\text{C}_2\text{H}_3\text{O}]^+$
29	Medium	$[\text{CHO}]^+$
28	High	$[\text{C}_2\text{H}_4]^+$ or $[\text{CO}]^+$

Note: The molecular ion at m/z 88 is prominent.^{[6][7]} A small M+1 peak at m/z 89 may be observed due to the natural abundance of ^{13}C .^[6] The base peak can vary depending on the instrument's ionization energy.

Experimental Protocols

The following sections describe generalized protocols for acquiring spectroscopic data for **1,4-Dioxane** in a research setting.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring high-resolution ^1H and ^{13}C NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of high-purity **1,4-Dioxane**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.^[3]

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[1]
- Transfer the resulting solution to a 5 mm NMR tube.
- Instrumentation and Acquisition:
 - Spectra should be recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]
 - Maintain the sample temperature at a constant value, typically 298 K (25 °C).[3]
 - For ^1H NMR: Acquire the spectrum using a standard single-pulse sequence. A small number of scans (e.g., 8 to 16) is usually sufficient due to the simple spectrum and high proton sensitivity.[3]
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure the carbon signal appears as a sharp singlet.[3] A significantly larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ^{13}C isotope.[3]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections on the resulting spectrum.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - For ^1H NMR, integrate the signal to confirm the relative proton count.

IR Spectroscopy Protocol (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like **1,4-Dioxane**.^[8]

- Sample Preparation:

- Ensure the **1,4-Dioxane** sample is pure and free of water, as this can interfere with the spectrum.
- No further preparation is typically needed for a liquid sample.
- Instrumentation and Acquisition:
 - Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).^[8]
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place a small drop of **1,4-Dioxane** onto the ATR crystal, ensuring it completely covers the crystal surface.
 - Acquire the sample spectrum. Typically, 16 to 256 scans are averaged to achieve a good signal-to-noise ratio, with a resolution of 1 to 4 cm^{-1} .^{[8][9]}
- Data Processing:
 - The software will perform a background subtraction.
 - An ATR correction algorithm may be applied to the data to make the spectrum appear more like a traditional transmission spectrum.^[8]
 - Label the significant peaks corresponding to the key functional group vibrations.

Mass Spectrometry Protocol (GC/MS)

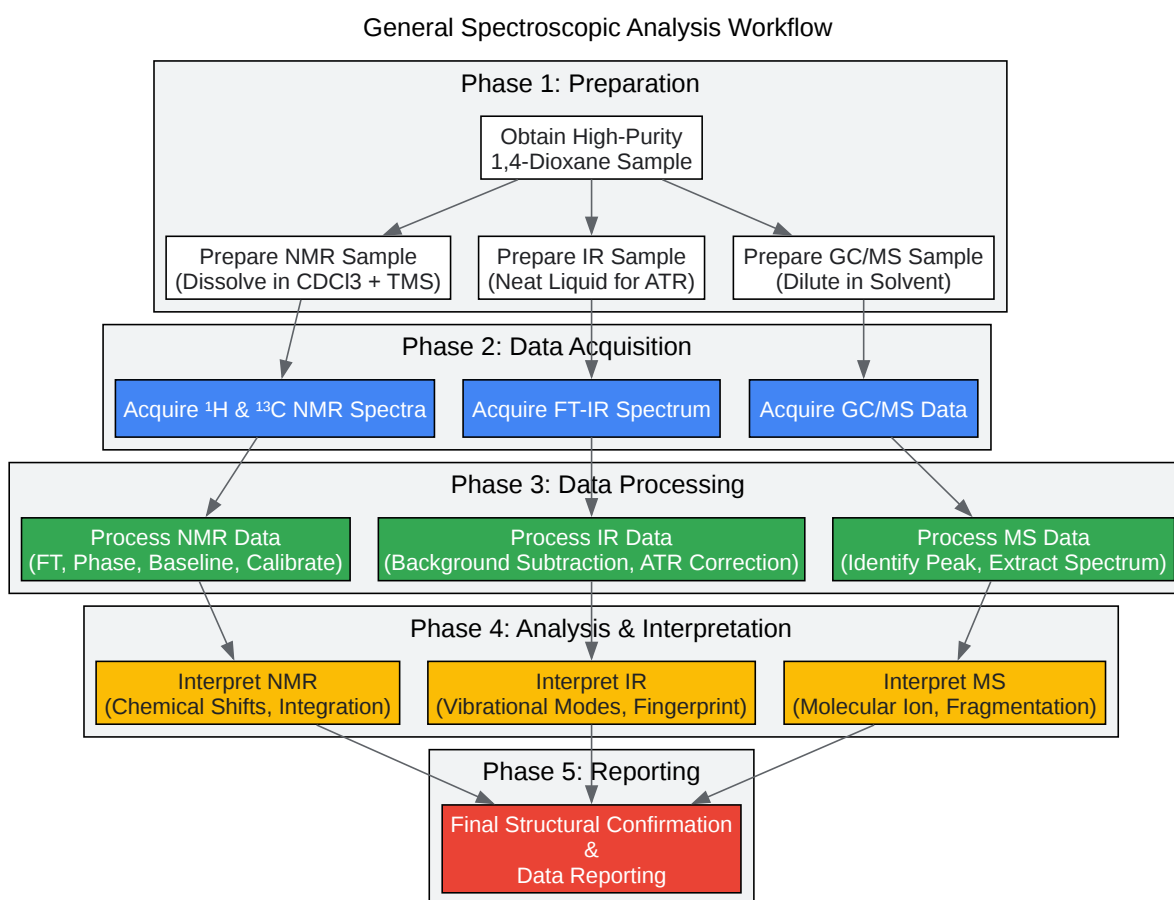
Gas Chromatography-Mass Spectrometry (GC/MS) is the standard method for analyzing volatile compounds like **1,4-Dioxane**.^[10]

- Sample Preparation:
 - Prepare a dilute solution of **1,4-Dioxane** in a volatile organic solvent (e.g., dichloromethane or methanol). A typical concentration might be in the low $\mu\text{g/mL}$ to ng/mL range.^[10]

- Transfer the solution to a 2 mL autosampler vial.
- Instrumentation and Acquisition:
 - Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole).[\[10\]](#)
 - GC Conditions:
 - Column: A mid-polarity column, such as one with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., TG-624 type), is suitable.[\[10\]](#)
 - Injection: Inject 1 μ L of the sample solution in splitless mode to maximize sensitivity.[\[11\]](#)
 - Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[\[11\]](#)
 - Temperature Program: An example program is: hold at 30 °C for 1 minute, then ramp at 8 °C/min to 90 °C, then ramp at 20 °C/min to 200 °C and hold for 4 minutes.[\[11\]](#)
 - MS Conditions:
 - Ionization: Use standard Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Data can be collected in full scan mode (e.g., scanning m/z 25-200) to obtain the full fragmentation pattern. For trace analysis, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 88 and 58) provides higher sensitivity.[\[10\]](#)
- Data Processing:
 - Identify the peak corresponding to **1,4-Dioxane** based on its retention time.
 - Examine the mass spectrum of the peak and compare it to a library spectrum (e.g., NIST) to confirm the compound's identity.
 - The fragmentation pattern and molecular ion should match the known data for **1,4-Dioxane**.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1,4-Dioxane**.



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Caption: General workflow for spectroscopic analysis of **1,4-Dioxane**.

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